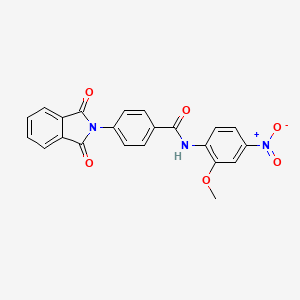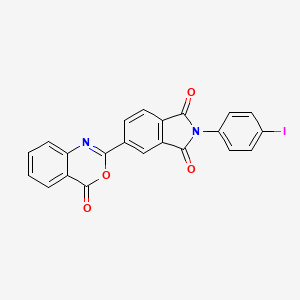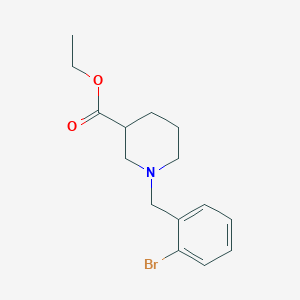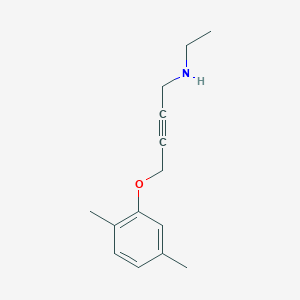![molecular formula C17H26N2 B5056193 2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, commonly known as DM-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DM-1 belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of DM-1 is not fully understood. However, it has been proposed that DM-1 exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. DM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. DM-1 has also been shown to decrease the expression of pro-inflammatory cytokines and chemokines in immune cells. In addition, DM-1 has been shown to increase the expression of neurotrophic factors in brain cells.
Avantages Et Limitations Des Expériences En Laboratoire
DM-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DM-1 is also stable under normal laboratory conditions. However, DM-1 has some limitations for lab experiments. It is highly toxic and must be handled with care. DM-1 is also expensive, which may limit its use in some research studies.
Orientations Futures
There are several future directions for the study of DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of DM-1 in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. Finally, the development of new analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, DM-1 is a synthetic compound that has shown promise in the treatment of various diseases. Its diverse biological activities, including anticancer, anti-inflammatory, and antiviral activities, make it a valuable tool for scientific research. Despite its potential therapeutic applications, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. The development of new synthetic methods and analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
DM-1 is synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzylamine with 1,4-dibromobutane to form the intermediate 2-(2,5-dimethylbenzyl)-1,4-butanediamine. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form the pyrrolopyrazine ring system. The final step involves the reduction of the pyrrolopyrazine ring with sodium borohydride to form DM-1.
Applications De Recherche Scientifique
DM-1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. DM-1 has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). DM-1 has been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13-6-7-14(2)16(11-13)12-19-10-9-18-8-4-5-17(18)15(19)3/h6-7,11,15,17H,4-5,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZJYWNJRYUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)
![N-benzyl-4-bromo-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5056134.png)
![8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5056139.png)
![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)

![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)